BMS-599626 Hydrochloride

説明

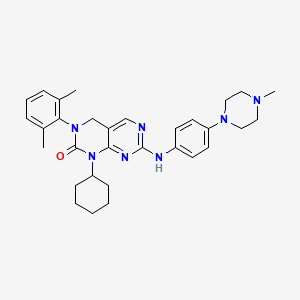

BMS-599626 Hydrochloride, also known as AC480 Hydrochloride, is a selective and orally bioavailable HER1 and HER2 inhibitor . It has IC50s of 20 and 30 nM for HER1 and HER2, respectively . It is less potent to HER4 (IC50=190 nM) and shows more than 100-fold selectivity over VEGFR2, c-Kit, Lck, MEK .

Molecular Structure Analysis

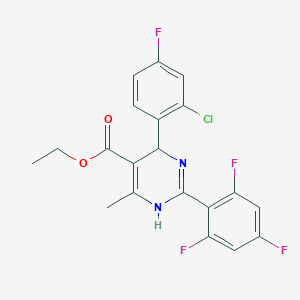

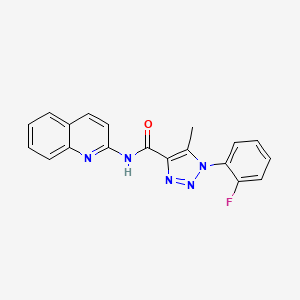

The molecular formula of BMS-599626 Hydrochloride is C27H28ClFN8O3 .Chemical Reactions Analysis

BMS-599626 Hydrochloride inhibits human epidermal growth factor receptors (HER) HER1, HER2, and HER4, thereby inhibiting the proliferation of tumor cells that overexpress these receptors .Physical And Chemical Properties Analysis

The molecular weight of BMS-599626 Hydrochloride is 567.01 .科学的研究の応用

Application in Cancer Research

Specific Scientific Field

The specific scientific field is Cancer Research , particularly focusing on solid tumors that overexpress HER1 (EGFR) and HER2 kinases .

Comprehensive and Detailed Summary of the Application

BMS-599626 Hydrochloride is a potent and highly selective inhibitor of HER1 (EGFR) and HER2 kinases . It has been used in preclinical studies for its anti-tumor efficacy . The compound inhibits the proliferation of tumor cell lines that express moderate to high levels of each or both of the two receptor kinases .

Detailed Description of the Methods of Application or Experimental Procedures

The compound BMS-599626 Hydrochloride has been tested in preclinical models for its anti-tumor efficacy . It inhibits both HER1 and HER2 kinase activity and the formation of HER1/HER2 heterodimer . The compound was administered orally in these models .

Thorough Summary of the Results or Outcomes Obtained

BMS-599626 Hydrochloride has shown significant anti-tumor efficacy in multiple HER1- and HER2-dependent xenograft models . Tumor growth inhibition correlates with inhibition of receptor signaling in the treated tumors . The compound has excellent oral bioavailability in multiple species and efficacy in xenograft models was achieved with once-daily oral dosing .

Application in Ovarian Cancer Research

Specific Scientific Field

The specific scientific field is Ovarian Cancer Research .

Comprehensive and Detailed Summary of the Application

BMS-599626 Hydrochloride has been used in studies focusing on ovarian cancer, specifically on OV202 cells . The compound has been shown to significantly inhibit cell proliferation and enhance cell apoptosis by inhibiting HER .

Detailed Description of the Methods of Application or Experimental Procedures

In studies with OV202 cells, BMS-599626 was administered to the cells and its effects on cell proliferation and apoptosis were observed . The compound was also tested in a mouse model with Sal2 tumor cells xenograft .

Thorough Summary of the Results or Outcomes Obtained

Treatment of OV202 cells with BMS-599626 significantly inhibited cell proliferation and enhanced cell apoptosis . In the mouse model with Sal2 tumor cells xenograft, oral administration of BMS-599626 inhibited Sal2 cells growth in a dose-dependent manner and significantly delayed tumor growth at the concentration of 60 mg/kg .

Application in HER-Expressing Cancer Cell Research

Specific Scientific Field

The specific scientific field is HER-Expressing Cancer Cell Research .

Comprehensive and Detailed Summary of the Application

BMS-599626 Hydrochloride has been used in studies focusing on HER-expressing cancer cells, including HER2-overexpressing breast cancer lines . The compound has been shown to inhibit the proliferation of these cells .

Detailed Description of the Methods of Application or Experimental Procedures

In studies with HER-expressing cancer cells, BMS-599626 was administered to the cells and its effects on cell proliferation were observed .

Thorough Summary of the Results or Outcomes Obtained

BMS-599626 Hydrochloride inhibited the proliferation of several HER-expressing cancer cell lines, but did not affect the proliferation rate of HER-negative cancer cell lines .

Safety And Hazards

In a phase I safety, pharmacokinetic, and pharmacodynamic trial of BMS-599626, dose-limiting toxic effects were reported at 660 mg/day (grade 3 elevation of hepatic transaminases [two patients] and QTc interval prolongation [one patient]), therefore the recommended maximum tolerated dose was 600 mg/day . The most frequent drug-related toxic effects were diarrhea (30% of patients), anorexia (13%), asthenia (30%), and cutaneous toxic effects, including skin rash (30%) .

将来の方向性

BMS-599626 Hydrochloride is currently being investigated in patients with advanced solid malignancies . The findings of a study show that BMS-599626 Hydrochloride, at concentrations as low as 300 nM, antagonizes ABCG2-mediated MDR . The results demonstrate that BMS-599626 Hydrochloride increases the sensitivity of ABCG2-overexpressing cells to substrate chemotherapeutic drugs .

特性

IUPAC Name |

[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27FN8O3.ClH/c1-17-23(34-27(37)39-15-22-14-38-8-7-29-22)13-36-25(17)26(30-16-32-36)33-21-5-6-24-19(10-21)11-31-35(24)12-18-3-2-4-20(28)9-18;/h2-6,9-11,13,16,22,29H,7-8,12,14-15H2,1H3,(H,34,37)(H,30,32,33);1H/t22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUSSRGSHIJMMN-FTBISJDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=NN2C=C1NC(=O)OCC3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=NC=NN2C=C1NC(=O)OC[C@@H]3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28ClFN8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677373 | |

| Record name | [(3S)-Morpholin-3-yl]methyl [4-({1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl}amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BMS-599626 Hydrochloride | |

CAS RN |

873837-23-1 | |

| Record name | [(3S)-Morpholin-3-yl]methyl [4-({1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl}amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride](/img/structure/B611899.png)

![N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide](/img/structure/B611911.png)